4-苯基丁酸-d11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

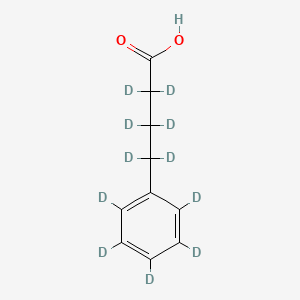

4-Phenylbutyric Acid-d11 is the deuterium labeled 4-Phenylbutyric acid . It is an inhibitor of HDAC and endoplasmic reticulum (ER) stress, used in cancer and infection research . It is also used in the treatment of urea cycle disorders .

Molecular Structure Analysis

The molecular formula of 4-Phenylbutyric Acid-d11 is C6(D)5(C(D)2)3COOH . It is the deuterium labeled version of 4-Phenylbutyric acid .Chemical Reactions Analysis

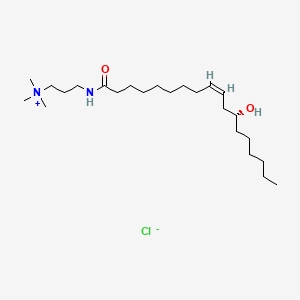

4-Phenylbutyric Acid-d11 has been shown to bind to Human Serum Albumin at Fatty Acid Binding Sites . Two separate ligand displacement assays were conducted to study this .科学研究应用

Metabolic Research

One of the major applications of 4-PBA-d11 is in metabolic research . It is used as a tracer to study the metabolism of 4-PBA within the body . Deuterated compounds like 4-PBA-d11 contain heavy isotopes of hydrogen, which can be traced using mass spectrometry .

Treatment of Urea Cycle Disorders

4-Phenylbutyric acid (4-PBA) is used in the treatment of urea cycle disorders . Urea cycle disorders are genetic disorders that affect the body’s ability to get rid of ammonia. 4-PBA helps in the excretion of excess nitrogen.

Inhibition of Endoplasmic Reticulum Stress

4-PBA has been used as a selective inhibitor of endoplasmic reticulum stress (ERS) . ERS is a cellular stress response related to protein folding and processing. Inhibition of ERS can help in the treatment of diseases like cancer, neurodegenerative disorders, and diabetes.

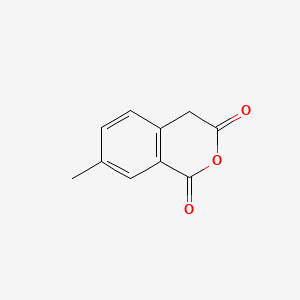

Synthesis of 1-Tetralone

4-PBA can also be used as a reactant in the synthesis of 1-Tetralone using Lewis acid catalyst . 1-Tetralone is a useful intermediate in organic synthesis.

Improvement of Sepsis-Induced Cardiac Dysfunction

4-PBA improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism . It targets Comt/Ptgs2/Ppara, which regulates amino acid metabolism and lipid metabolism .

Protection Against Septic Shock

Previous studies found that 4-PBA was beneficial to septic shock by improving cardiovascular function and survival . The specific mechanism is still being explored, but it’s believed to involve modulation of metabolic pathways .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,6D,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKXEAXTFZPCHS-VRWITDQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731104 |

Source

|

| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylbutyric Acid-d11 | |

CAS RN |

358730-86-6 |

Source

|

| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)

![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)